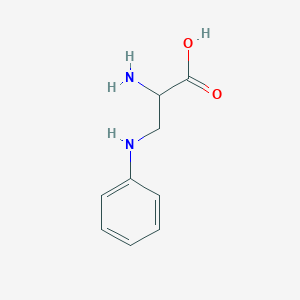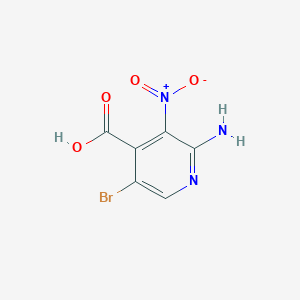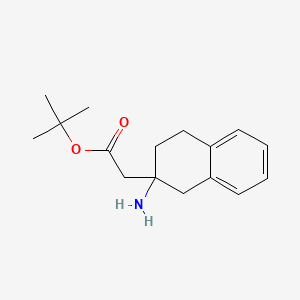
4-Boc-amino-5-bromo-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(5-bromo-2-methylpyrimidin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, and a pyrimidine ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2-methylpyrimidin-4-yl)carbamate typically involves the reaction of 5-bromo-2-methylpyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
- Dissolve 5-bromo-2-methylpyrimidine in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain tert-butyl N-(5-bromo-2-methylpyrimidin-4-yl)carbamate.
Industrial Production Methods: Industrial production of tert-butyl N-(5-bromo-2-methylpyrimidin-4-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: tert-Butyl N-(5-bromo-2-methylpyrimidin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Substituted pyrimidine derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
科学的研究の応用
Chemistry: tert-Butyl N-(5-bromo-2-methylpyrimidin-4-yl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets. It serves as a model compound for investigating the binding affinity and selectivity of pyrimidine-based inhibitors.
Medicine: tert-Butyl N-(5-bromo-2-methylpyrimidin-4-yl)carbamate is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and as a reagent in various chemical processes.
作用機序
The mechanism of action of tert-butyl N-(5-bromo-2-methylpyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors by binding to their active sites. The presence of the bromine atom and the carbamate group enhances its binding affinity and selectivity towards the target molecules. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
- tert-Butyl N-(5-bromopyrimidin-2-yl)carbamate
- tert-Butyl N-(5-chloropyrimidin-2-yl)carbamate
- tert-Butyl N-(5-fluoropyrimidin-2-yl)carbamate
Comparison: tert-Butyl N-(5-bromo-2-methylpyrimidin-4-yl)carbamate is unique due to the presence of both the bromine atom and the methyl group on the pyrimidine ring. This combination imparts distinct chemical and biological properties compared to its analogs. The bromine atom enhances the compound’s reactivity in substitution reactions, while the methyl group influences its steric and electronic properties. These features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H14BrN3O2 |
|---|---|
分子量 |
288.14 g/mol |
IUPAC名 |
tert-butyl N-(5-bromo-2-methylpyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C10H14BrN3O2/c1-6-12-5-7(11)8(13-6)14-9(15)16-10(2,3)4/h5H,1-4H3,(H,12,13,14,15) |
InChIキー |
ZTKXPSHXOSIXPT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=N1)NC(=O)OC(C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



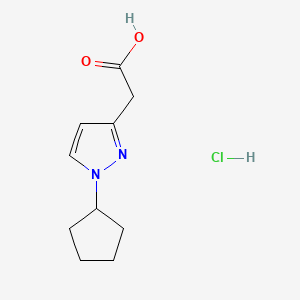


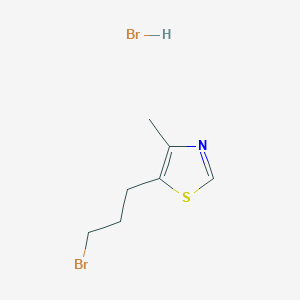
![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B13506721.png)
![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506723.png)

